molecular formula C5H5ClN2O B1455532 (4-Chloropyrimidin-2-yl)methanol CAS No. 1093880-89-7

(4-Chloropyrimidin-2-yl)methanol

Cat. No.: B1455532
CAS No.: 1093880-89-7
M. Wt: 144.56 g/mol
InChI Key: CRABMBGSETWPJO-UHFFFAOYSA-N
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Description

(4-Chloropyrimidin-2-yl)methanol is a useful research compound. Its molecular formula is C5H5ClN2O and its molecular weight is 144.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

(4-Chloropyrimidin-2-yl)methanol is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with a chlorine atom at the 4-position and a hydroxymethyl group at the 2-position. This specific configuration influences its chemical reactivity and biological interactions, making it a valuable subject for research.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound can bind to specific enzymes, potentially inhibiting or activating metabolic pathways. This interaction is crucial for its role in various biochemical processes.
  • Nucleic Acid Modulation : There is evidence suggesting that this compound may affect DNA and RNA synthesis, thereby influencing gene expression and cellular function.
  • Receptor Modulation : The compound may interact with cellular receptors, altering signaling pathways that regulate physiological responses .

Antimicrobial Properties

Research indicates that this compound exhibits moderate antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness similar to other pyrimidine derivatives. For example, studies have demonstrated its potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Herbicidal Activity

The compound has also been studied for its herbicidal properties. It shows moderate effectiveness in protecting crops from herbicide injury, making it a candidate for agricultural applications. Its ability to modulate plant stress responses enhances its utility in crop protection strategies .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of this compound against several bacterial isolates using disc diffusion methods. The results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent .
  • Pharmacokinetic Studies :
    • In vivo studies involving pharmacokinetics revealed that this compound has variable bioavailability depending on the formulation. For instance, when administered at different dosages in animal models, the compound displayed a half-life that could influence its therapeutic efficacy .
  • Structure–Activity Relationship (SAR) :
    • Research into the SAR of related compounds has shown that modifications in the pyrimidine structure significantly affect biological activity. For example, variations in halogen substitutions or functional groups can enhance or diminish antimicrobial potency and herbicidal effectiveness .

Data Summary Table

PropertyDescription
Chemical Structure Pyrimidine ring with chlorine at position 4 and hydroxymethyl at position 2
Antimicrobial Activity Moderate efficacy against Gram-positive bacteria; effective in disc diffusion assays
Herbicidal Activity Moderate effectiveness in protecting crops from herbicide injury
Pharmacokinetics Variable bioavailability; half-life affected by formulation
Mechanisms of Action Enzyme inhibition, nucleic acid modulation, receptor interaction

Scientific Research Applications

Pharmaceutical Development

(4-Chloropyrimidin-2-yl)methanol serves as a lead compound in drug discovery, particularly for developing pharmaceuticals targeting specific diseases. Its structural characteristics allow for modifications that can enhance its therapeutic efficacy. Research indicates that derivatives of chloropyrimidine exhibit various biological activities, including:

  • Anticancer Properties : Compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation.
  • Antiviral Activity : The compound shows promise in the development of antiviral agents, particularly against viral infections where pyrimidine derivatives are known to interfere with viral replication mechanisms.

Biochemical Research Tools

This compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to act as an enzyme inhibitor makes it valuable for probing the functions of specific proteins involved in disease processes.

Synthesis of Agrochemicals

This compound is also explored in the synthesis of agrochemicals, where its properties can be leveraged to develop herbicides or pesticides that target specific pests while minimizing environmental impact.

Material Science

In material science, this compound can be used as an intermediate in synthesizing polymers or other materials that require specific chemical functionalities derived from pyrimidine structures.

Antimicrobial Efficacy

Research has shown that this compound exhibits antimicrobial properties against various pathogens. A summary of its efficacy is presented below:

Microbial StrainActivity Observed
Staphylococcus aureusEffective
Escherichia coliModerate
Candida albicansEffective

These findings suggest the potential use of this compound as an antimicrobial agent in clinical settings.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Chloropyrimidin-2-yl)methanol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution on a pre-functionalized pyrimidine ring. For example, starting with 4-chloro-2-methylpyrimidine, hydroxymethylation at the 2-position can be achieved using formaldehyde in the presence of a base (e.g., NaOH) under reflux . Reaction optimization may involve adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–110°C), and stoichiometry of reagents. Purification is commonly done via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Characterization involves:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., hydroxymethyl at C2, chlorine at C4) and rule out byproducts like over-oxidized carboxylic acids .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (exact mass: 158.0245 g/mol).
  • Melting Point Analysis : Consistency with literature values (if available) ensures crystallinity and purity .

Q. What are the common challenges in crystallizing this compound, and how are they addressed?

  • Methodological Answer : Slow evaporation from mixed solvents (e.g., chloroform/acetone) is effective for single-crystal growth. If twinning occurs, refining data with SHELXL (using HKL-3000 integration) can resolve ambiguities in diffraction patterns. Hydrogen bonding between the hydroxymethyl group and chlorine may influence crystal packing, requiring temperature-controlled crystallization .

Advanced Research Questions

Q. How can computational modeling predict reactivity for functionalizing this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic substitution sites. The chlorine atom at C4 is electron-withdrawing, directing further substitutions (e.g., Suzuki couplings) to C5 or C5. Molecular docking studies (AutoDock Vina) may also predict binding affinities if the compound is a pharmacophore intermediate .

Q. What strategies resolve contradictions in spectroscopic data during derivative synthesis?

  • Methodological Answer : Discrepancies between expected and observed 1^1H NMR peaks (e.g., split signals) may arise from rotamers or hydrogen bonding. Variable-temperature NMR (VT-NMR) can identify dynamic processes. For mass spectrometry, isotopic patterns (e.g., 35^{35}Cl vs. 37^{37}Cl) should match theoretical distributions to confirm molecular identity .

Q. How do reaction byproducts form during chloropyrimidine derivatization, and how are they minimized?

  • Methodological Answer : Common byproducts include di-substituted pyrimidines (e.g., dichloro derivatives) due to excess Cl^- or over-oxidation of the hydroxymethyl group. Kinetic control (low temperature, short reaction times) and stoichiometric monitoring (e.g., in situ IR for aldehyde intermediates) reduce side reactions. Catalytic systems (e.g., Fe(acac)3_3) improve selectivity for mono-substitution .

Q. What advanced techniques characterize intermolecular interactions in this compound cocrystals?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement reveals hydrogen-bonding networks (e.g., O–H⋯N interactions). Hirshfeld surface analysis (CrystalExplorer) quantifies contact contributions, while Differential Scanning Calorimetry (DSC) assesses thermal stability of cocrystals .

Properties

IUPAC Name

(4-chloropyrimidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-4-1-2-7-5(3-9)8-4/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRABMBGSETWPJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717239
Record name (4-Chloropyrimidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093880-89-7
Record name (4-Chloropyrimidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-chloropyrimidin-2-yl)methanol
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Synthesis routes and methods

Procedure details

4-Chloropyrimidine-2-carbaldehyde (4.53 g, 31.8 mmol) was taken up in MeOH (65 mL) and cooled to 0° C. NaBH4 (1.262 g, 33.4 mmol) was added and the mixture stirred at 0° C. for 90 minutes. Water was added and the reaction mixture was extracted with CHCl3 (3×).
Quantity
4.53 g
Type
reactant
Reaction Step One
Name
Quantity
1.262 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
65 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(4-Chloropyrimidin-2-yl)methanol
(4-Chloropyrimidin-2-yl)methanol
(4-Chloropyrimidin-2-yl)methanol
(4-Chloropyrimidin-2-yl)methanol
(4-Chloropyrimidin-2-yl)methanol
(4-Chloropyrimidin-2-yl)methanol

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